molecular formula C21H32N2O3 B7981254 Istaroxime CAS No. 203738-46-9

Istaroxime

Cat. No.: B7981254
CAS No.: 203738-46-9
M. Wt: 360.5 g/mol
InChI Key: MPYLDWFDPHRTEG-PAAYLBSLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Istaroxime is a novel investigational drug primarily developed for the treatment of acute decompensated heart failure. It is a derivative of androstenedione and is chemically unrelated to cardiac glycosides. This compound exhibits both inotropic and lusitropic properties, which means it enhances the force of heart muscle contractions and improves the relaxation phase of the cardiac cycle .

Preparation Methods

The synthesis of Istaroxime involves multiple steps, starting from androstenedione. The key steps include the introduction of an aminoethoxyimino group at the 3-position and the formation of a dione structure at the 6,17-positions. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods are optimized to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Istaroxime undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, which may have varying pharmacological properties.

    Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its activity.

    Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, which can be used to create analogs with different properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Istaroxime has a wide range of scientific research applications, including:

Mechanism of Action

Istaroxime exerts its effects through a dual mechanism:

    Inhibition of Sodium/Potassium Adenosine Triphosphatase (Na+/K+ ATPase): This inhibition increases intracellular sodium levels, which reverses the driving force of the sodium/calcium exchanger, leading to increased intracellular calcium levels. This enhances cardiac muscle contraction.

    Activation of Sarcoplasmic Reticulum Calcium ATPase Isoform 2a (SERCA2a): this compound increases the rate of calcium sequestration into the sarcoplasmic reticulum, improving the relaxation phase of the cardiac cycle. .

Comparison with Similar Compounds

Istaroxime is unique compared to other inotropic agents due to its dual mechanism of action. Similar compounds include:

    Digoxin: A cardiac glycoside that primarily inhibits Na+/K+ ATPase but does not have the lusitropic effects of this compound.

    Dobutamine: A beta-adrenergic agonist that increases cardiac contractility but can cause arrhythmias and does not improve relaxation.

    Milrinone: A phosphodiesterase inhibitor that increases intracellular cyclic adenosine monophosphate (cAMP) levels, enhancing contractility and relaxation but with a higher risk of arrhythmias.

This compound’s ability to improve both systolic and diastolic function with a lower risk of arrhythmias makes it a promising candidate for heart failure treatment .

Properties

IUPAC Name

(3E,5S,8R,9S,10R,13S,14S)-3-(2-aminoethoxyimino)-10,13-dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-6,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O3/c1-20-7-5-13(23-26-10-9-22)11-17(20)18(24)12-14-15-3-4-19(25)21(15,2)8-6-16(14)20/h14-17H,3-12,22H2,1-2H3/b23-13+/t14-,15-,16-,17+,20+,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPYLDWFDPHRTEG-PAAYLBSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=NOCCN)CC1C(=O)CC3C2CCC4(C3CCC4=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC/C(=N\OCCN)/C[C@@H]1C(=O)C[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20870222
Record name Istaroxime, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20870222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Reduces the sodium-potassium adenosine triphosphatase (ATPase) activity and stimulates the sarcoplasmic calcium ATPase isoform 2 reuptake function.
Record name Istaroxime
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06157
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

203737-93-3, 203738-46-9
Record name Istaroxime [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203737933
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Istaroxime, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203738469
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Istaroxime
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06157
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Istaroxime, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20870222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISTAROXIME, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W40687GO3S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Istaroxime
Reactant of Route 2
Istaroxime
Reactant of Route 3
Istaroxime
Reactant of Route 4
Reactant of Route 4
Istaroxime
Reactant of Route 5
Reactant of Route 5
Istaroxime
Reactant of Route 6
Istaroxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.